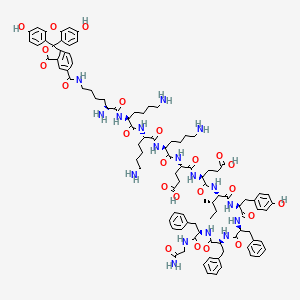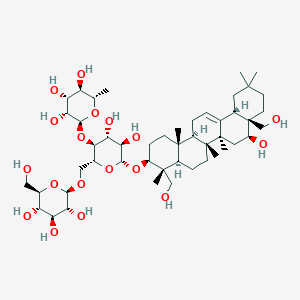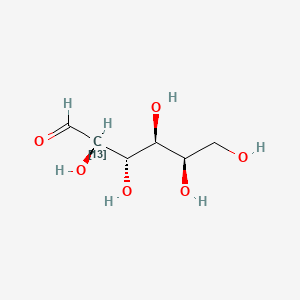
Psychosine-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Psychosine-d7, also known as deuterated psychosine or galactosylsphingosine-d7, is a deuterium-labeled analog of psychosine. Psychosine is a sphingolipid that serves as a substrate for the enzyme galactocerebrosidase. It is a potential biomarker for Krabbe disease, a rare and often fatal lysosomal storage disorder. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Psychosine-d7 involves the incorporation of deuterium atoms into the psychosine molecule. This is typically achieved through chemical synthesis, where deuterated reagents are used to replace hydrogen atoms with deuterium. One common method involves the use of deuterated methanol in the extraction process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent reaction conditions to ensure the incorporation of deuterium atoms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed to verify the purity and isotopic labeling of the final product .
化学反応の分析
Types of Reactions: Psychosine-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its behavior and interactions in biological systems.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include deuterated solvents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the deuterium label.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield deuterated oxidized derivatives, while reduction reactions may produce deuterated reduced forms of psychosine .
科学的研究の応用
Psychosine-d7 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as an internal standard in mass spectrometry to quantify psychosine levels in biological samples. Its deuterium labeling allows for precise measurement and differentiation from non-labeled psychosine .
Biology: In biological research, this compound is used to study the metabolism and function of psychosine in cellular systems. It helps in understanding the role of psychosine in cell signaling and membrane dynamics .
Medicine: In medical research, this compound is crucial for studying Krabbe disease. It serves as a biomarker for diagnosing and monitoring the progression of the disease. Additionally, it is used in the development of therapeutic strategies to mitigate psychosine-induced toxicity .
Industry: In the pharmaceutical industry, this compound is used in drug development and testing. Its stable isotopic labeling makes it an ideal candidate for pharmacokinetic and pharmacodynamic studies .
作用機序
Psychosine-d7 exerts its effects through several molecular mechanisms:
Molecular Targets: this compound targets various cellular components, including lipid rafts and membrane proteins. It disrupts lipid rafts, leading to alterations in cell signaling pathways .
Pathways Involved: The primary pathways involved in the action of this compound include the protein kinase C (PKC) pathway, c-jun N-terminal kinase (JNK) pathway, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. These pathways are crucial for cell survival, differentiation, and apoptosis .
類似化合物との比較
Psychosine-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Glucosylsphingosine: Another similar compound is glucosylsphingosine, which is structurally related to psychosine but differs in its sugar moiety. It is also involved in lysosomal storage disorders .
Sphingosylphosphorylcholine: Sphingosylphosphorylcholine is another sphingolipid with similar biological functions but distinct structural features. It plays a role in cell signaling and membrane stability .
特性
分子式 |
C24H47NO7 |
|---|---|
分子量 |
468.7 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1/i1D3,2D2,3D2 |
InChIキー |
HHJTWTPUPVQKNA-RMWPRCMXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)






![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)


